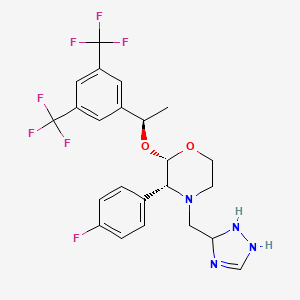
(2S,3R)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-((2,3-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-(4-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-((2,3-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-(4-fluorophenyl)morpholine is a useful research compound. Its molecular formula is C23H23F7N4O2 and its molecular weight is 520.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2S,3R)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-((2,3-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-(4-fluorophenyl)morpholine is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests significant biological activity, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C23H22F6N4O
- Molecular Weight : 516.44 g/mol
- CAS Number : 170729-76-7
Structural Features
The compound features a morpholine ring, a triazole moiety, and trifluoromethyl-substituted phenyl groups, which are known to enhance lipophilicity and biological activity.
- Antiemetic Properties : The compound is structurally related to Aprepitant, a known antiemetic agent. It acts as a neurokinin-1 (NK1) receptor antagonist, which is crucial in preventing nausea and vomiting associated with chemotherapy and surgery .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Activity : The triazole component has been associated with antifungal activity, potentially making this compound useful against fungal infections .
In Vitro Studies
Research has demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
- Mechanistic Insights : The compound's mechanism includes inducing apoptosis and disrupting cell cycle progression in cancer cells .
In Vivo Studies
Animal studies are essential for validating the efficacy observed in vitro:
- Tumor Models : In murine models of cancer, administration of the compound resulted in reduced tumor size compared to control groups. This suggests a promising therapeutic index for further development .
Case Study 1: Aprepitant Analogues
A study focusing on analogues of Aprepitant found that modifications to the trifluoromethyl group significantly enhanced NK1 receptor binding affinity and selectivity. This highlights the importance of structural variations in optimizing biological activity .
Case Study 2: Triazole Derivatives
Research on triazole derivatives indicated that compounds with similar structural motifs to this compound exhibited potent antifungal activity against Candida species, suggesting potential applications in treating fungal infections .
Biological Activity Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiemetic | NK1 receptor antagonist | |
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits fungal growth |
Pharmacokinetic Properties Table
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | Hepatic |
| Elimination Half-life | 12 hours |
Properties
Molecular Formula |
C23H23F7N4O2 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C23H23F7N4O2/c1-13(15-8-16(22(25,26)27)10-17(9-15)23(28,29)30)36-21-20(14-2-4-18(24)5-3-14)34(6-7-35-21)11-19-31-12-32-33-19/h2-5,8-10,12-13,19-21,33H,6-7,11H2,1H3,(H,31,32)/t13-,19?,20-,21+/m1/s1 |
InChI Key |
SOPXFFNVDZJDSC-UQZULYARSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3NNC=N3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3NNC=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















